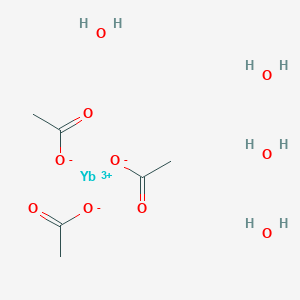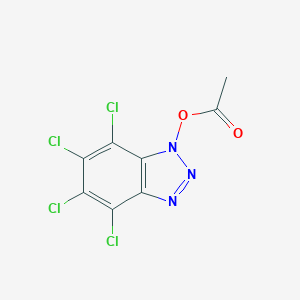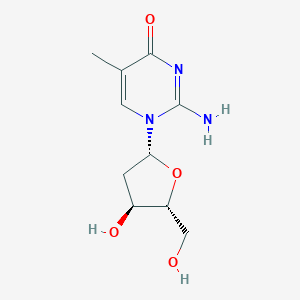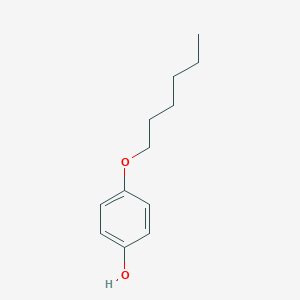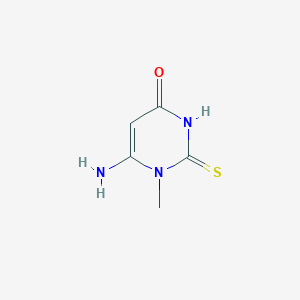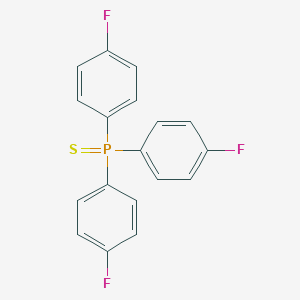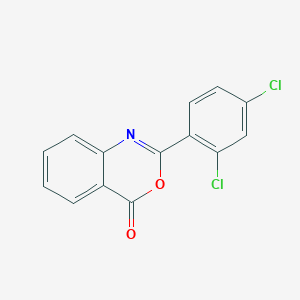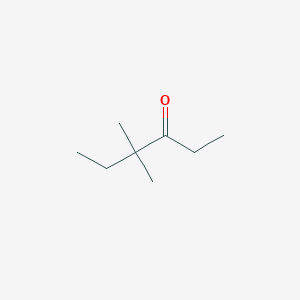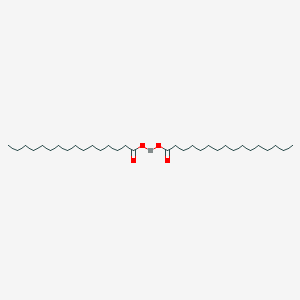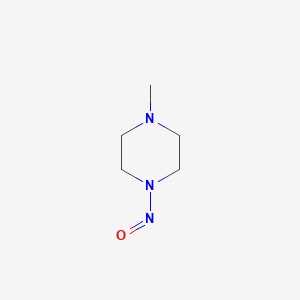![molecular formula C12H15Cl2NO2 B100021 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde CAS No. 17126-76-0](/img/structure/B100021.png)
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde, also known as BCMA, is a chemical compound that has been extensively studied for its potential use in cancer treatment. BCMA belongs to the class of compounds known as nitrogen mustards, which are known for their ability to damage DNA and inhibit cell division. In
Wirkmechanismus
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde involves the formation of DNA adducts, which are covalent bonds between 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde and DNA. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde has been shown to induce DNA damage through the formation of interstrand crosslinks, which are particularly toxic to rapidly dividing cells such as cancer cells.
Biochemische Und Physiologische Effekte
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activity of DNA polymerase, which is essential for DNA replication, and induces the expression of pro-apoptotic proteins such as Bax and Bak. 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde also activates the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. However, 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde is also highly toxic and must be handled with care. Its use in animal studies is limited by its toxicity and potential for systemic toxicity.
Zukünftige Richtungen
There are several future directions for research on 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde. One area of interest is the development of targeted delivery systems that can deliver 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde specifically to cancer cells, minimizing its toxicity to healthy cells. Another area of interest is the development of combination therapies that can enhance the antitumor activity of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde. Finally, there is a need for further research on the mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde, particularly with regard to its effects on DNA repair and cell cycle regulation.
Conclusion:
In conclusion, 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde is a promising compound with potent antitumor activity. Its mechanism of action involves the formation of DNA adducts, which interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. While 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde has limitations in terms of its toxicity, it remains a valuable tool for studying cancer biology and holds promise for future cancer therapies.
Synthesemethoden
The synthesis of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde involves the reaction of 4-formyl-2-methoxyphenol with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as triethylamine. The reaction proceeds through a condensation reaction to form 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde has been extensively studied for its potential use in cancer treatment. It has been shown to have potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde works by inhibiting cell division and inducing apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
17126-76-0 |
|---|---|
Produktname |
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde |
Molekularformel |
C12H15Cl2NO2 |
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
4-[bis(2-chloroethyl)amino]-2-methoxybenzaldehyde |
InChI |
InChI=1S/C12H15Cl2NO2/c1-17-12-8-11(3-2-10(12)9-16)15(6-4-13)7-5-14/h2-3,8-9H,4-7H2,1H3 |
InChI-Schlüssel |
GTDPEAHAOACWFA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)C=O |
Kanonische SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)C=O |
Andere CAS-Nummern |
17126-76-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
